1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Overview
Description
1,2,2,3,3,4,4-heptadeuteriobutan-1-one is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of butyraldehyde, where seven hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen). This labeling allows for precise tracking and analysis in various chemical and biological studies .
Mechanism of Action
Target of Action
N-Butyraldehyde-2,2,3,3,4,4,4-d7, also known as 1,2,2,3,3,4,4-heptadeuteriobutan-1-one, is a stable isotope-labelled compound
Mode of Action
Butyraldehyde, the non-deuterated analog, undergoes reactions typical of alkyl aldehydes . These reactions define many of the uses of this compound. Important reactions include hydrogenation to the alcohol, oxidation to the acid, and base-catalyzed condensation .
Pharmacokinetics
It’s known that the compound is stable if stored under recommended conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4-heptadeuteriobutan-1-one typically involves the deuteration of butyraldehyde. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of butyraldehyde and deuterium gas over a catalyst bed, ensuring efficient and consistent deuteration. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4-heptadeuteriobutan-1-one undergoes various chemical reactions typical of aldehydes. These include:
Oxidation: Conversion to butyric acid.
Reduction: Conversion to butanol.
Condensation: Formation of larger molecules through aldol condensation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Condensation: Base catalysts such as sodium hydroxide (NaOH) are typically employed.
Major Products
Oxidation: Butyric acid.
Reduction: Butanol.
Condensation: β-hydroxybutyraldehyde or other aldol products.
Scientific Research Applications
1,2,2,3,3,4,4-heptadeuteriobutan-1-one is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-Butyraldehyde: The non-deuterated form, used in similar applications but without the isotopic labeling.
N-Butyraldehyde-d8: Another deuterated form with eight deuterium atoms.
2-Methylbutyraldehyde: A structural isomer with different chemical properties
Uniqueness
1,2,2,3,3,4,4-heptadeuteriobutan-1-one is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
Properties
IUPAC Name |
1,2,2,3,3,4,4-heptadeuteriobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D2,2D2,3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSAGDEMFDKMZ-VNEWRNQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])C([2H])([2H])C(=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.